Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both pyrazole and oxazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate typically involves multi-step procedures starting from commercially available pyrazoles. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization to Form the Oxazine Ring: The pyrazole intermediate is then subjected to cyclization reactions with appropriate reagents such as ethyl chloroformate and anhydrous potassium carbonate to form the oxazine ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazine ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate: Differing in the position of the carboxylate group, which can influence its reactivity and biological activity.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-10-11-3-4-13-6-8(7)11/h5H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSCFGIGUSWAEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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